Author: BenchChem Technical Support Team. Date: December 2025
Abstract: Very Late Antigen-4 (VLA-4), an integrin heterodimer composed of α4 (CD49d) and β1 (CD29) subunits, is a critical mediator of leukocyte trafficking and plays a pivotal role in the pathogenesis of numerous inflammatory diseases. Expressed on the surface of most leukocytes, but not neutrophils, VLA-4 facilitates cell-cell and cell-matrix interactions that are essential for immune surveillance and response.[1][2][3] However, its dysregulation contributes to the chronic inflammation characteristic of autoimmune disorders such as multiple sclerosis and Crohn's disease. This guide provides an in-depth examination of VLA-4's structure, its function in leukocyte migration, its role in specific diseases, and its validation as a therapeutic target. Detailed quantitative data and experimental protocols are provided for researchers and drug development professionals.
VLA-4: Structure and Ligands
VLA-4, also known as integrin α4β1, is a transmembrane adhesion receptor.[4] The α4 subunit has a molecular weight of approximately 155 kDa, while the β1 subunit is around 150 kDa.[1] The extracellular domains of these subunits combine to form a binding site for its principal ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[1][5]
-
VCAM-1 (CD106): Primarily expressed on the surface of endothelial cells upon activation by inflammatory cytokines. The interaction between VLA-4 on leukocytes and VCAM-1 on the endothelium is a crucial step for leukocyte extravasation into inflamed tissues.[6][7][8]
-
Fibronectin: A component of the extracellular matrix (ECM). The binding of VLA-4 to specific domains within fibronectin, such as the connecting segment-1 (CS-1), facilitates leukocyte migration and retention within the tissue parenchyma.[5][9]
The binding affinity of VLA-4 for its ligands is not static; it is dynamically regulated by intracellular signaling pathways, a process known as "inside-out" signaling. Chemokine binding to leukocyte receptors triggers conformational changes in VLA-4, shifting it from a low-affinity to a high-affinity state, which enhances its binding to VCAM-1 and fibronectin.[1][4][10]
The Role of VLA-4 in Leukocyte Trafficking
The migration of leukocytes from the bloodstream into tissues is a highly regulated, multi-step process known as the leukocyte adhesion cascade. VLA-4 is a key player in several stages of this cascade, particularly for lymphocytes, monocytes, and eosinophils.[3][7][8][11]
The process can be summarized as follows:
-
Tethering and Rolling: In inflamed blood vessels, leukocytes first make transient, low-affinity contact with the endothelial surface. While selectins are the classical mediators of this step, VLA-4 can also independently mediate both tethering and rolling on VCAM-1.[12]
-
Activation: Chemokines presented on the endothelial surface bind to G-protein coupled receptors on the rolling leukocyte. This triggers intracellular signals that activate VLA-4, rapidly increasing its binding affinity.[1]
-
Firm Adhesion (Arrest): The high-affinity state of VLA-4 enables it to bind tightly to VCAM-1, causing the leukocyte to arrest firmly on the endothelial wall.[8][12]
-
Transendothelial Migration (Diapedesis): Following firm adhesion, the leukocyte flattens and migrates between endothelial cells to exit the blood vessel and enter the underlying tissue.[8][13]
-
Tissue Migration: Once in the tissue, leukocytes use VLA-4 to interact with fibronectin in the ECM, guiding their migration toward the site of inflammation.[5][14]
// Nodes for steps
Tethering [label="1. Tethering & Rolling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Activation [label="2. Chemokine Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Arrest [label="3. Firm Adhesion", fillcolor="#FBBC05", fontcolor="#202124"];
Transmigration [label="4. Transmigration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway
Leukocyte -> Tethering [label="VLA-4 / VCAM-1\n(Low Affinity)", color="#5F6368"];
Tethering -> EndothelialCell [style=invis];
Tethering -> Activation [label="Chemokine Signal", color="#5F6368"];
Activation -> ActivatedLeukocyte [style=dashed, label="Inside-Out\nSignaling", color="#EA4335"];
ActivatedLeukocyte -> Arrest [label="VLA-4 / VCAM-1\n(High Affinity)", color="#5F6368"];
Arrest -> Transmigration [color="#5F6368"];
Transmigration -> ECM [label="VLA-4 / Fibronectin", color="#5F6368"];
{rank=same; Leukocyte; ActivatedLeukocyte;}
{rank=same; Tethering; Activation; Arrest; Transmigration;}
{rank=same; EndothelialCell; ECM;}
}
Caption: VLA-4 signaling in the leukocyte adhesion cascade.
VLA-4 in Specific Inflammatory Diseases
The VLA-4/VCAM-1 pathway is a critical driver of pathogenesis in several chronic inflammatory and autoimmune diseases.[7]
Multiple Sclerosis (MS)
MS is an autoimmune disorder where immune cells attack the myelin sheath in the central nervous system (CNS).[13][15] The migration of these autoreactive T-lymphocytes across the blood-brain barrier (BBB) is a key event in the formation of inflammatory lesions.[13][16] This process is heavily dependent on the interaction between VLA-4 on the lymphocytes and VCAM-1 expressed on the BBB's endothelial cells.[6][7][11] Studies have shown that the severity of MS correlates with the expression level of the α4 subunit of VLA-4.[1] Blocking this interaction is a validated therapeutic strategy for reducing CNS inflammation and subsequent nerve damage.[6][16]
Crohn's Disease
Crohn's disease is a type of inflammatory bowel disease (IBD) characterized by chronic inflammation of the gastrointestinal (GI) tract.[6] Leukocyte infiltration into the gut wall, which causes extensive tissue damage, is mediated by adhesion molecules.[6] The VLA-4/VCAM-1 interaction plays a significant role in the trafficking of inflammatory cells into the intestinal tissue.[6][17] Therapeutic agents that block VLA-4 can inhibit this migration, thereby reducing inflammation in the gut.[6][18]
Rheumatoid Arthritis (RA)
In RA, chronic inflammation of the synovium leads to joint destruction. VLA-4 is involved in the recruitment of leukocytes into the inflamed synovium through its interaction with VCAM-1 on synovial and endothelial cells.[5][7] This VLA-4-mediated interaction also promotes the survival of B lymphocytes within the inflamed joint, perpetuating the inflammatory cycle.[5] Disruption of this pathway is a potential strategy to break the cycle of chronic inflammation in RA.[5][14]
Therapeutic Targeting of VLA-4
Given its central role in leukocyte trafficking to inflammatory sites, VLA-4 has become a major target for drug development.[11][19]
Natalizumab (Tysabri®): Natalizumab is a humanized monoclonal antibody that targets the α4-integrin subunit of VLA-4.[13][16][20] By binding to VLA-4, it blocks the interaction with VCAM-1, thereby preventing pathogenic immune cells from crossing the blood-brain barrier in MS and from migrating into the gut tissue in Crohn's disease.[6][18][20] It is approved for treating relapsing-remitting MS and moderate to severe Crohn's disease.[17][18]
A significant safety concern associated with Natalizumab is the risk of Progressive Multifocal Leukoencephalopathy (PML), a rare and serious brain infection caused by the John Cunningham (JC) virus.[5] This risk is believed to stem from the inhibition of CNS immune surveillance.[18] Consequently, its use requires careful patient monitoring and risk stratification.[15][21][22]
Quantitative Data Summary
The following tables summarize key quantitative data related to VLA-4.
Table 1: VLA-4 Binding Affinities
| Interacting Molecules |
Method |
Dissociation Constant (Kd) |
Reference |
| VLA-4 / VCAM-1 |
FRET Assay |
41.82 ± 2.36 nM |
[23][24] |
| VLA-4 / VCAM-1 | Surface Plasmon Resonance (SPR) | 39.60 ± 1.78 nM |[23][24] |
Table 2: VLA-4 Expression Levels on Cancer Cell Lines
| Cell Line Type |
VLA-4 Expression Level |
Molecules per Cell |
Reference |
| Various Human & Murine |
High |
>10,000 |
[25] |
| Various Human & Murine |
Medium |
1,000 - 10,000 |
[25] |
| Various Human & Murine |
Low |
200 - <1,000 |
[25] |
| Various Human & Murine | Negative | <200 |[25] |
Note: VLA-4 expression is highly variable and depends on cell type and activation state. For example, in Chronic Lymphocytic Leukemia (CLL), higher VLA-4 expression is a negative prognostic marker.[2][26][27]
Key Experimental Protocols
Protocol: Flow Cytometry for VLA-4 (CD49d) Expression
This protocol provides a general framework for quantifying VLA-4 surface expression on leukocytes.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or other target cells using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells twice with cold Phosphate-Buffered Saline (PBS) containing 2% Fetal Bovine Serum (FBS) (FACS buffer).
-
Resuspend cells to a concentration of 1 x 10^6 cells per 100 µL in FACS buffer.[25]
-
Staining:
-
To 100 µL of cell suspension, add a pre-titrated amount of fluorochrome-conjugated anti-human CD49d antibody (e.g., clone 9F10).[25]
-
Add other cell surface markers as needed for subset identification (e.g., CD3 for T cells, CD19 for B cells).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer (e.g., LSRFortessa or CytoFLEX).[25]
-
Use single-color controls for compensation setup.
-
For quantitative analysis, use calibration beads (e.g., QuantiBrite PE beads) to determine the number of VLA-4 molecules per cell.[25]
-
Data Analysis:
-
Analyze the data using appropriate software (e.g., FlowJo).[25]
-
Gate on the leukocyte population of interest based on forward and side scatter, and then on specific cell markers.
-
Quantify the Mean Fluorescence Intensity (MFI) or the absolute number of CD49d molecules per cell.
Protocol: In Vitro Cell Adhesion Assay under Flow Conditions
This assay simulates the interaction of leukocytes with the endothelial layer in a blood vessel.
// Nodes
A [label="1. Prepare Substrate\n(Coat with VCAM-1 or grow Endothelial Monolayer)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Activate Endothelium (optional)\n(e.g., TNF-α to induce VCAM-1)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Block Non-Specific Sites\n(e.g., 1% BSA)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="4. Isolate Leukocytes", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E [label="5. Pre-treat Cells (optional)\n(Incubate with VLA-4 inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="6. Perfuse Cells\n(Inject cell suspension into flow chamber at defined shear stress)", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="7. Record & Analyze\n(Microscopy video to quantify tethering, rolling, and adhesion)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
A -> B [color="#5F6368"];
B -> C [color="#5F6368"];
D -> E [color="#5F6368"];
E -> F [color="#5F6368"];
D -> F [style=dashed, label="Control (no inhibitor)", color="#5F6368"];
C -> F [label="Prepared\nChamber", color="#5F6368"];
F -> G [color="#5F6368"];
}
Caption: Workflow for an in vitro cell adhesion assay.
Conclusion
VLA-4 is a central and non-redundant molecule in the trafficking of key leukocyte populations to sites of inflammation. Its well-defined role in the pathogenesis of diseases like multiple sclerosis and Crohn's disease has led to the successful development of targeted therapies. While highly effective, the broad immunosuppressive effects of systemic VLA-4 blockade highlight the need for next-generation therapeutics with improved safety profiles. Continued research into the nuanced regulation of VLA-4 affinity and expression, along with the development of more refined experimental models, will be crucial for designing more specific and safer immunomodulatory strategies targeting this critical pathway.
References